molecular formula C₁₆H₁₈ClN₃O₃·HCl B1145090 Defluoro-6-chloro Norfloxacin Hydrochloride CAS No. 67681-86-1

Defluoro-6-chloro Norfloxacin Hydrochloride

Cat. No.: B1145090
CAS No.: 67681-86-1
M. Wt: 335.793646
InChI Key:
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Description

Defluoro-6-chloro Norfloxacin Hydrochloride is a synthetic derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the substitution of fluorine with chlorine at the 6th position of the quinolone ring, resulting in unique chemical and biological properties .

Scientific Research Applications

Defluoro-6-chloro Norfloxacin Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its efficacy against various bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the pharmaceutical industry for the synthesis of new drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Defluoro-6-chloro Norfloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various quinolone derivatives with altered biological activities .

Mechanism of Action

Defluoro-6-chloro Norfloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Defluoro-6-chloro Norfloxacin Hydrochloride is unique due to the substitution of fluorine with chlorine, which alters its chemical properties and potentially its biological activity. This modification can lead to differences in antibacterial spectrum and resistance profiles compared to other fluoroquinolones .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride involves the introduction of a chlorine atom and the removal of a fluorine atom from Norfloxacin. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Norfloxacin", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Norfloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 10-11.", "Chlorine gas is bubbled through the solution until a yellow color develops.", "The solution is then acidified with hydrochloric acid to a pH of 2-3.", "The resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin.", "Defluoro-6-chloro Norfloxacin is then dissolved in hydrochloric acid and the solution is heated to 60-70°C for several hours.", "The solution is cooled and the resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin Hydrochloride." ] }

CAS No.

67681-86-1

Molecular Formula

C₁₆H₁₈ClN₃O₃·HCl

Molecular Weight

335.793646

Synonyms

6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride-3-quinolinecarboxylic Acid;  Norfloxacin impurity F_x000B_

Origin of Product

United States

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